molecular formula C20H17FN2O B12615632 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-96-2

6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12615632
CAS No.: 918645-96-2
M. Wt: 320.4 g/mol
InChI Key: SVEHQBYBYCTIEN-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a fluorine atom, two methyl groups, and a biquinoline framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom and the biquinoline structure play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one include:

  • 6-Fluoro-3,4-dihydro-2H-1-naphthalenone
  • 6-Fluoro-1-tetralone
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Uniqueness

What sets 6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one apart from these similar compounds is its unique biquinoline framework and the presence of two methyl groups, which can significantly influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918645-96-2

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

6-fluoro-3,3-dimethyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-14-9-15(21)7-8-18(14)23(19(20)24)16-10-13-5-3-4-6-17(13)22-12-16/h3-10,12H,11H2,1-2H3

InChI Key

SVEHQBYBYCTIEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

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